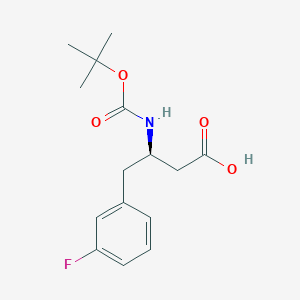

(R)-3-((叔丁氧羰基)氨基)-4-(3-氟苯基)丁酸

描述

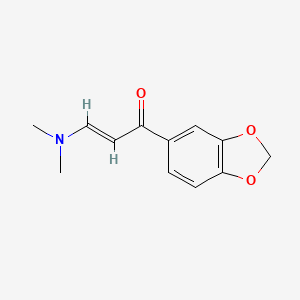

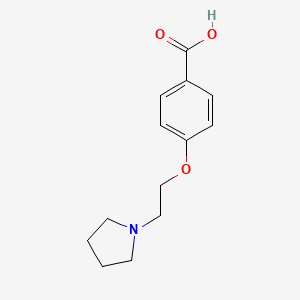

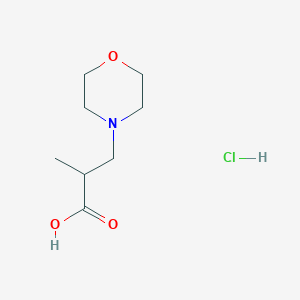

The compound (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid is a chiral molecule that includes a tert-butoxycarbonyl (Boc) protected amino group and a 3-fluorophenyl group. This structure suggests that the compound could be of interest in the synthesis of biologically active molecules or as an intermediate in pharmaceutical chemistry due to the presence of the Boc group, which is commonly used to protect amines during synthesis.

Synthesis Analysis

The synthesis of similar Boc-protected amino acids has been described in the literature. For instance, an improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was achieved using a modified Pictet-Spengler reaction, yielding the product with minimal racemization and high enantiomeric excess after recrystallization . Another related compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, was synthesized from 3-aminobenzoic acid using milder conditions and selective methods such as salt resolution and enzymatic approaches . These methods could potentially be adapted for the synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of a Boc group which is a bulky, non-polar protecting group that can be removed under acidic conditions. The fluorophenyl group in the compound of interest adds an element of aromaticity and could influence the molecule's reactivity and interaction with biological targets due to the electron-withdrawing nature of the fluorine atom.

Chemical Reactions Analysis

Boc-protected amino acids are typically involved in peptide synthesis, where the Boc group serves to protect the amine functionality during coupling reactions. The Boc group can be removed under acidic conditions, allowing for the amino group to participate in subsequent reactions. The presence of the fluorophenyl group could also allow for further functionalization through reactions such as halogen-lithium exchange or Suzuki coupling, which are common in the synthesis of aromatic compounds.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid are not provided, Boc-protected amino acids generally have higher melting points due to the bulky Boc group. They are also typically more soluble in organic solvents than in water. The presence of the fluorine atom could affect the compound's acidity and lipophilicity, potentially making it more lipophilic and thus able to cross biological membranes more readily.

科学研究应用

不对称氢化和烯胺酯还原

该化合物已通过使用手性二茂铁配体的烯胺酯不对称氢化合成。该过程实现了高对映选择性,表明其为特定应用创建高纯度对映体的潜力(Kubryk & Hansen,2006年)。

神经兴奋剂类似物的合成

它还用于合成神经兴奋剂类似物,证明了其在神经学研究中创建结构特异性化合物中的作用(Pajouhesh等人,2000年)。

不饱和β-氨基酸衍生物的合成

该化合物参与不饱和β-氨基酸衍生物的合成,突出了其在创建具有特定官能团的复杂有机分子中的效用(Davies、Fenwick和Ichihara,1997年)。

N-叔丁氧羰基化催化剂

它作为胺的N-叔丁氧羰基化的催化剂,这是合成N-Boc氨基酯及其衍生物的关键步骤,这些衍生物在肽合成中很重要(Heydari、Shiroodi、Hamadi、Esfandyari和Pourayoubi,2007年)。

β-氨基酸的对映选择性合成

它参与β-氨基酸的对映选择性合成,这对于生产用于药物化学和药物开发的特定对映体至关重要(Linder、Steurer和Podlech,2003年)。

生物素合成中的中间体

该化合物作为生物素等关键分子的合成中间体,展示了其在生产生物学重要化合物中的作用(Qin等人,2014年)。

含二氟-β-氨基脱氧他汀类的肾素抑制剂的合成

它用于合成含二氟-β-氨基脱氧他汀类的化合物,这些化合物是肾素抑制剂的前体,肾素抑制剂是治疗高血压的关键药物类别(Thaisrivongs、Schostarez、Pals和Turner,1987年)。

药物中间体的合成

该化学物质作为药物合成的中间体,证明了其在药物开发过程中的重要性(Fan,1990年)。

安全和危害

属性

IUPAC Name |

(3R)-4-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVPDNJRPDEQCZ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426578 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid | |

CAS RN |

331763-66-7 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+)-Bis[(R)-1-phenylethyl]amine](/img/structure/B1277152.png)